4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
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Overview
Description
The compound contains several functional groups including an oxadiazole ring, a pyrido[1,2-c]pyrimidine-1,3(2H)-dione moiety, and a vinylbenzyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, compounds with similar structures are often synthesized via condensation reactions, cyclization reactions, or through the use of coupling reagents. The exact method would depend on the starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to participate in pi stacking interactions, hydrogen bonding, and other non-covalent interactions, which could influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is a heterocycle that can participate in a variety of reactions. The vinylbenzyl group could potentially undergo addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyrido[1,2-c]pyrimidine-1,3(2H)-dione moieties could influence its polarity, solubility, and stability.Scientific Research Applications
Despite the absence of direct references to the exact compound, the research community's interest in related compounds, particularly those featuring oxadiazole, pyrido[1,2-c]pyrimidine, and similar heterocyclic components, suggests potential areas of application, including:
Facilitating Synthesis and Biological Activities : Compounds with structural elements such as oxadiazole and pyrido[1,2-c]pyrimidine derivatives have been explored for their facile synthesis processes and notable biological activities, including antioxidant, antimicrobial, and potential antifungal properties (Maddila et al., 2012)[https://consensus.app/papers/synthesis-biological-studies-novel-biphenyl35dihydro2h-maddila/439ae500d5705f73bca1c1935ec2f77e/?utm_source=chatgpt]. These synthetic pathways and biological activities suggest a framework within which the subject compound could be studied for similar applications.
Exploring Mechanistic Pathways and NO-Generating Properties : Oxadiazole derivatives have been studied for their ability to generate nitric oxide (NO) and NO-related species under physiological conditions, offering insights into their potential therapeutic applications (Sako et al., 1998)[https://consensus.app/papers/facile-synthesis-nogenerating-property-sako/1ae7a170ea3353b89a2180eed87b2edb/?utm_source=chatgpt]. The mechanisms of action and chemical properties identified in these studies provide a valuable reference point for considering how the compound might be applied in contexts requiring NO generation.
Antitumor and Antimicrobial Potential : The synthesis and evaluation of novel heterocyclic compounds, including those with oxadiazole, pyrimidine, and related structures, have been a focus for their potential antitumor and antimicrobial activities. These studies underscore the importance of such compounds in developing new therapeutic agents (Maftei et al., 2013)[https://consensus.app/papers/synthesis-characterization-novel-124oxadiazole-product-maftei/5303db8f78b855a79a3ed3122c5ec066/?utm_source=chatgpt].
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include testing its biological activity, studying its mechanism of action, and optimizing its properties for specific uses.
Please note that this is a general analysis based on the structural features of the compound. For a more accurate and detailed analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-14-8-10-15(11-9-14)13-25-20(26)18(19-22-17(4-2)28-23-19)16-7-5-6-12-24(16)21(25)27/h3,8-11H,1,4-7,12-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTWPMWHUCNFBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-vinylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione |
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